Coco Alkyldimethyl Betaine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Coco Alkyldimethyl Betaine (CAB) is a surfactant commonly used in personal care products such as shampoos, body washes, and facial cleansers. It is derived from coconut oil and is known for its mildness and ability to produce a rich lather. These ingredients are reported to function as hair and skin conditioning agents, antistatic agents, surfactants-cleansing agents, and viscosity-increasing agents in cosmetic products .

Synthesis Analysis

Despite the name cocoamidopropyl betaine, the molecule is not synthesized from betaine. Instead, it is produced in a two-step manner, beginning with the reaction of dimethylaminopropylamine (DMAPA) with fatty acids from coconut or palm kernel oil (lauric acid, or its methyl ester, is the main constituent) .Molecular Structure Analysis

This compound is a fatty acid amide containing a long hydrocarbon chain at one end and a polar group at the other. This allows this compound to act as a surfactant and as a detergent .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature, colorless to pale yellow . It is soluble in water and stable . It is easily oxidized .Scientific Research Applications

Antimicrobial Activity

Coco Alkyldimethyl Betaine has been evaluated for its pronounced antimicrobial activity. A study by Birnie et al. (2000) investigated its effectiveness against Staphylococcus aureus and Escherichia coli, finding that antimicrobial activity increases with the chain length of alkyl betaines up to a certain point. This suggests its potential as a component in antimicrobial formulations Birnie, Malamud, & Schnaare, 2000.

Surfactant and Adsorption Properties

This compound exhibits surfactant-like behavior, influencing the adsorption of mixtures at the water/vapor interface. Akanno et al. (2019) found that it forms complexes with polycations in solutions, affecting the bulk and interfacial properties of solutions. This property can be utilized in developing more efficient systems for drug delivery and in creating stable emulsions for various applications Akanno, Guzmán, Fernández-Peña, Ortega, & Rubio, 2019.

Foam Stability Enhancement

The role of this compound in improving the stability of foam films through molecular simulation was explored by Gao, Liu, and Yuan (2017). The study demonstrated that betaine enhances foam stability by interacting with anionic surfactants, which could be beneficial in various industrial processes that require stable foam Gao, Liu, & Yuan, 2017.

Geotechnical Applications

Shah, Pandya, and Shukla (2017) studied the influence of this compound on the shrinkage and swelling characteristics of montmorillonite clay. The findings suggest potential applications in modifying clay properties for construction and geotechnical engineering, offering a new dimension to soil stabilization techniques Shah, Pandya, & Shukla, 2017.

Eco-friendly Machinability Improvement

A study by Ali et al. (2020) on the use of coconut bio-based oil enhanced with coco-amido-propyl-betaine for machining Inconel 718 alloys demonstrated its effectiveness in reducing tool wear and improving tool life. This application highlights the potential of this compound in developing eco-friendly and efficient machining fluids, contributing to sustainable manufacturing practices Ali, Azmi, Murad, Zain, Khalil, & Shuaib, 2020.

Mechanism of Action

Target of Action

Coco Alkyldimethyl Betaine, also known as Betaines, coco alkyldimethyl , is primarily targeted at the surface of various materials, including human skin and hair . It acts as a surfactant, meaning it reduces the surface tension of a liquid, allowing it to spread out more easily . This makes it a key ingredient in many personal care products such as shampoos, shower gels, and detergents .

Mode of Action

This compound interacts with its targets by adhering to the surface of the material it is applied to . As an amphoteric surfactant, it contains both positive and negative charges, allowing it to bind to a wide range of materials . This property enables it to effectively remove dirt and oil, resulting in a clean surface . Additionally, it has been shown to reduce staining by ethanol amines, silicone, and other compounds due to its amphoteric properties .

Biochemical Pathways

For instance, it serves as a methyl donor in the methionine cycle, which is crucial for many cellular functions . .

Result of Action

The primary result of this compound’s action is the effective removal of dirt and oil from the surface to which it is applied, resulting in a clean surface . It also has the ability to reduce staining by various compounds . In personal care products, this leads to cleaner skin and hair, and in cleaning products, it results in cleaner surfaces .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is often used in long-life materials with a low release rate, such as flooring, furniture, toys, and construction materials . The specific environment in which it is used can impact its efficacy and stability.

Safety and Hazards

Coco Alkyldimethyl Betaine is harmful if swallowed and causes skin irritation and serious eye damage . The Cosmetic Ingredient Review Expert Panel concluded that alkyl betaines were safe as cosmetic ingredients in the present practices of use and concentration, when formulated to be non-irritating .

Biochemical Analysis

Biochemical Properties

Coco Alkyldimethyl Betaine is known for its excellent emulsifying, dispersing, foaming, foam stabilizing, antistatic, solubilizing, wetting, and permeating abilities . It is used in cosmetics and skin care products as surfactants, antistatics, detergents, and foaming agents

Cellular Effects

It is known to be used as a wetting agent in pharmaceutical preparations due to its surface-active properties

Molecular Mechanism

It is known to be an effective surfactant for ethylene, with a critical micelle concentration (CMC) of 0.1%

Metabolic Pathways

It is known that betaine can be catabolized via a variety of metabolic pathways

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Coco Alkyldimethyl Betaine can be achieved through a two-step process. The first step involves the reaction of coconut oil with dimethylamine to form Coco Alkyldimethylamine. The second step involves the reaction of Coco Alkyldimethylamine with sodium chloroacetate to form Coco Alkyldimethyl Betaine.", "Starting Materials": [ "Coconut oil", "Dimethylamine", "Sodium chloroacetate" ], "Reaction": [ "Step 1: Coconut oil is reacted with dimethylamine in the presence of a catalyst such as sodium hydroxide to form Coco Alkyldimethylamine.", "Step 2: Coco Alkyldimethylamine is then reacted with sodium chloroacetate in the presence of a base such as sodium hydroxide to form Coco Alkyldimethyl Betaine." ] } | |

CAS No. |

68424-94-2 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

Betaines, coco alkyldimethyl; Alkyl(C8-C18) aminobetaine; Betaine, Kokos-alkyldimethyl-; N-(Cocoalkyl)-N,N-dimethylbetaine; N-coco-N-dimethylcarboxymethylene betaines |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

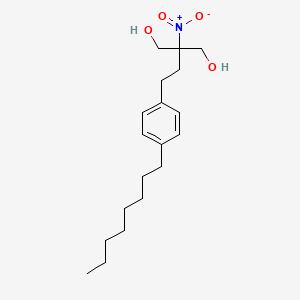

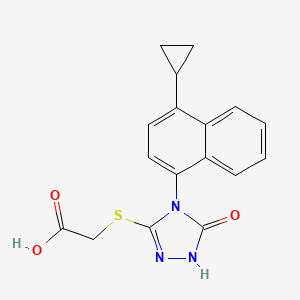

![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)